molecular formula C6H4Cl2N2 B8731923 4-chlorobenzenediazonium;chloride CAS No. 2028-74-2

4-chlorobenzenediazonium;chloride

Cat. No. B8731923
M. Wt: 175.01 g/mol
InChI Key: HDSKJRZKLHXPNF-UHFFFAOYSA-M
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Patent
US05049671

Procedure details

(±)-cis-4-[(2-Amino-4-chloro-6-pyrimidinyl)amino]-2-cyclopentene-1-methanol from Example 1 (11.58 g, 48 1 mmol) and sodium acetate trihydrate (97 g) were dissolved in glacial acetic acid (225 mL) and water (225 mL). A cold solution (0.5° C.) of 4-chlorobenzenediazonium chloride was prepared from 4-chloroaniline (6.74 g, 52.8 mol), concentrated hydrochloric acid (14.7 mL) water (52 mL), and sodium nitrite (4.01 g, 58.2 mmol in 47 mL of water). Tbis cold solution was added dropwise over 5 minutes to the first solution. The resulting yellow precipitate was filtered after 18 hours, washed with water, and extracted with ethanol to give title compound as dark yellow powder (12.56 g, 69%), m.p. 218-220° C. dec.
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Name
(±)-cis-4-[(2-Amino-4-chloro-6-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Quantity
11.58 g
Type
reactant
Reaction Step Two
Quantity
97 g
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
solvent
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([NH:9][C@@H:10]2[CH2:14][C@H:13]([CH2:15][OH:16])[CH:12]=[CH:11]2)[N:3]=1.O.O.O.C([O-])(=O)C.[Na+].[Cl:25][C:26]1[CH:32]=[CH:31][C:29]([NH2:30])=[CH:28][CH:27]=1.Cl.[N:34]([O-])=O.[Na+]>C(O)(=O)C.O>[Cl-:8].[Cl:25][C:26]1[CH:32]=[CH:31][C:29]([N+:30]#[N:1])=[CH:28][CH:27]=1.[NH2:1][C:2]1[N:3]=[C:4]([NH:9][C@@H:10]2[CH2:14][C@H:13]([CH2:15][OH:16])[CH:12]=[CH:11]2)[C:5]([N:34]=[N:30][C:29]2[CH:31]=[CH:32][C:26]([Cl:25])=[CH:27][CH:28]=2)=[C:6]([Cl:8])[N:7]=1 |f:1.2.3.4.5,8.9,12.13|

Inputs

Step One
Name
Quantity
6.74 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
14.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
47 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
(±)-cis-4-[(2-Amino-4-chloro-6-pyrimidinyl)amino]-2-cyclopentene-1-methanol
Quantity
11.58 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)N[C@H]1C=C[C@H](C1)CO
Name
Quantity
97 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
225 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Tbis cold solution was added dropwise over 5 minutes to the first solution
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was filtered after 18 hours
Duration
18 h
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethanol

Outcomes

Product
Name
Type
product
Smiles
[Cl-].ClC1=CC=C(C=C1)[N+]#N
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N[C@H]1C=C[C@H](C1)CO)N=NC1=CC=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.56 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 6623.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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